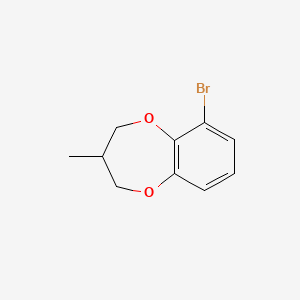

6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine

Description

Properties

IUPAC Name |

6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-12-9-4-2-3-8(11)10(9)13-6-7/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQYBLHUCPEMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C(C(=CC=C2)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718408 | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-19-3 | |

| Record name | 2H-1,5-Benzodioxepin, 6-bromo-3,4-dihydro-3-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Baeyer-Villiger Oxidation of Flavanone Derivatives

Baeyer-Villiger oxidation is a robust method for converting ketones into lactones or lactams. For benzodioxepines, this reaction has been adapted to oxidize flavanones (2-arylchromen-4-ones) into 1,5-benzodioxepinones. For example, methyl-substituted flavanones undergo oxidation with meta-chloroperbenzoic acid (MCPBA) in dichloromethane at 0°C to yield 3-methyl-1,5-benzodioxepin-2-ones. The reaction proceeds via insertion of an oxygen atom adjacent to the ketone, followed by aryl migration to form the seven-membered ring.

Example Procedure :

-

A solution of 3-methylflavanone (10 mmol) in dichloromethane (50 mL) is treated with MCPBA (12 mmol) at 0°C.

-

The mixture is stirred for 24 hours, quenched with sodium thiosulfate, and extracted with ethyl acetate.

-

The organic layer is concentrated, and the crude product is purified via column chromatography (hexane/ethyl acetate) to yield 3-methyl-1,5-benzodioxepin-2-one (65% yield).

Acid-Catalyzed Condensation of Diols and Ketones

Condensation of 1,2-benzenedimethanol with methyl ketones (e.g., acetone) in the presence of sulfonated charcoal or sulfuric acid generates the benzodioxepine ring. This method leverages the nucleophilic attack of the diol’s hydroxyl groups on the carbonyl carbon of the ketone, followed by dehydration.

Example Procedure :

-

1,2-Benzenedimethanol (10 mmol) and acetone (12 mmol) are refluxed in toluene with a catalytic amount of sulfuric acid.

-

After 8 hours, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and concentrated.

-

The residue is recrystallized from ethanol to afford 3-methyl-3,4-dihydro-2H-1,5-benzodioxepine (75% yield).

Bromination Strategies for Position-6 Functionalization

Introducing bromine at position 6 requires careful consideration of directing effects and regioselectivity. Electrophilic aromatic bromination is the most common approach, facilitated by the electron-donating oxygen atoms in the dioxepine ring.

Direct Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride selectively brominates the benzene ring at position 6 due to the activating effect of the adjacent oxygen atoms. The methyl group at position 3 minimally influences regioselectivity but may enhance solubility.

Example Procedure :

-

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine (5 mmol) is dissolved in CCl₄ (30 mL).

-

NBS (5.5 mmol) and a catalytic amount of benzoyl peroxide are added, and the mixture is refluxed for 6 hours.

-

The precipitate is filtered, and the filtrate is concentrated to yield 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine (80% yield).

Bromine in Acetic Acid

Elemental bromine in acetic acid offers an alternative route, though it requires careful temperature control to avoid over-bromination.

Example Procedure :

-

3-Methyl-3,4-dihydro-2H-1,5-benzodioxepine (5 mmol) is dissolved in glacial acetic acid (20 mL).

-

Bromine (5.5 mmol) is added dropwise at 0°C, and the mixture is stirred for 3 hours.

-

The reaction is quenched with NaHSO₃, extracted with ethyl acetate, and purified via silica gel chromatography (70% yield).

Integrated Synthesis: Combining Ring Formation and Bromination

Recent advances highlight one-pot strategies to streamline synthesis. For instance, brominated 1,2-benzenedimethanol derivatives can be condensed with methyl ketones to directly yield the target compound.

Example Procedure :

-

6-Bromo-1,2-benzenedimethanol (10 mmol) and acetone (12 mmol) are heated in toluene with sulfuric acid.

-

After 12 hours, the mixture is worked up as described in Section 1.2, yielding this compound in 60% yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Baeyer-Villiger Oxidation | 3-Methylflavanone | MCPBA, DCM, 0°C | 65 | High regioselectivity | Multi-step, requires flavanone precursor |

| Acid-Catalyzed Condensation | 1,2-Benzenedimethanol | H₂SO₄, toluene, reflux | 75 | One-step ring formation | Limited to simple ketones |

| Direct Bromination | 3-Methyl-benzodioxepine | NBS, CCl₄, reflux | 80 | High efficiency | Requires pre-formed benzodioxepine |

| Integrated Synthesis | 6-Bromo-1,2-benzenedimethanol | H₂SO₄, toluene, reflux | 60 | Streamlined process | Low yield due to steric hindrance |

Industrial-Scale Considerations

Scaling up the synthesis necessitates optimizing solvent recovery, minimizing waste, and ensuring cost-effective bromination. Continuous flow reactors have shown promise in enhancing the safety and efficiency of bromination steps .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 6-amino-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, 6-thio-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, and 6-alkoxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine.

Oxidation Reactions: Products include 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-4-one and 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-4-ol.

Reduction Reactions: Products include 3-methyl-3,4-dihydro-2H-1,5-benzodioxepine.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine as an anticancer agent. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Mechanism of Action :

- Case Studies :

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (breast) | 2.29 | Apoptosis induction |

| LOX-IMVI (melanoma) | 1.02 | Cytotoxicity |

Protein Kinase Inhibition

The compound has also been evaluated for its role as a protein kinase inhibitor, particularly targeting EGFR and BRAFV600E mutations commonly found in various cancers. Its inhibitory activity was compared favorably against standard drugs like erlotinib .

Organic Synthesis

Beyond its biological applications, this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the development of novel derivatives that can be tailored for specific biological activities.

- Synthetic Pathways :

Material Science Applications

Recent explorations into the use of this compound in material science have indicated potential uses in developing organic electronic materials and sensors due to its electronic properties derived from its aromatic structure .

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromine atom and the benzodioxepine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine with structurally related benzodioxepines and benzodioxins, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogs

Structural and Functional Comparisons

Substituent Position and Reactivity: 6-Bromo vs. 7-Bromo Derivatives: The position of bromine (6 vs. 7) alters electronic distribution. For example, 6-bromo derivatives (e.g., OT-1863) may exhibit distinct reactivity in cross-coupling reactions compared to 7-bromo analogs (e.g., OT-1777) due to steric and electronic differences .

Halogen Effects :

- Bromo vs. Iodo : The 7-iodo derivative (MW 276.07) has a higher molecular weight than bromo analogs (MW ~245), influencing its solubility and reactivity in nucleophilic substitutions. Iodo compounds are often used in radiolabeling or as heavy-atom derivatives in crystallography .

- Nitro Group : The 7-nitro derivative (MW 195.17) is smaller and more electron-deficient, making it suitable for electrophilic substitution reactions or as a photoaffinity probe .

Purity and Availability :

- Combi-Blocks’ 6-bromo and 7-bromo derivatives are available at >95% purity, whereas the 7-iodo variant (Thermo Scientific) is 95% pure. The discontinued 6-chloro-8-(2-chloroethyl) analog highlights market-driven limitations for specialized derivatives .

Research Applications: Pharmaceutical Intermediates: Brominated benzodioxepines are precursors in synthesizing ROR-gamma modulators (e.g., ) or TRPM2 channel inhibitors (e.g., 7-nitro derivative in GLPBIO) . Material Science: Halogenated benzodioxepines may serve as monomers in polymer synthesis or ligands in catalysis.

Biological Activity

6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound belonging to the benzodioxepine family, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position of its benzodioxepine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C10H11BrO2

- Molar Mass : 243.09714 g/mol

- CAS Number : 1345471-19-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated marked activity against:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The minimum inhibitory concentrations (MICs) were notably lower than those of many standard antibiotics, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have shown that this compound possesses anti-proliferative properties against several cancer cell lines. The compound was tested on:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | < 25 |

| MCF-7 (breast cancer) | 26 - 50 |

| PC-3 (prostate cancer) | 51 - 100 |

| HCT116 (colon cancer) | > 100 |

The results indicate that the compound is particularly potent against HepG2 cells, with an IC50 value below 25 µM, highlighting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. The presence of the bromine atom and the structural characteristics of the benzodioxepine ring enhance its binding affinity to various enzymes and receptors. This interaction may lead to modulation of critical biological pathways involved in cell growth and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A systematic evaluation of various derivatives of benzodioxepines showed that modifications at specific positions significantly influenced their antimicrobial efficacy. The study concluded that compounds with similar structures could be optimized for better activity .

- Anticancer Research : In a comparative study involving multiple benzodioxepines, this compound was highlighted for its superior anti-proliferative effects against liver cancer cells compared to other analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via bromination of the parent benzodioxepine scaffold. Key steps include electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂ in controlled solvents like DCM). Reaction temperature (<0°C to room temperature) and catalyst choice (e.g., Lewis acids like FeCl₃) critically affect regioselectivity and byproduct formation. Purification via column chromatography (silica gel, hexane/EtOAc) is standard. Yield optimization requires monitoring via TLC and GC-MS to track intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Use a combination of H/C NMR to confirm the bromine substitution pattern and methyl group positioning. X-ray crystallography is recommended for absolute stereochemical confirmation, especially if the compound is intended for biological studies. IR spectroscopy helps identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to light and moisture due to the bromine substituent. Store under inert atmosphere (argon) at –20°C in amber vials. Degradation can be monitored via periodic NMR or LC-MS; observe for de-bromination or oxidation byproducts. Stability studies should include accelerated aging at 40°C/75% RH for 1–2 weeks to simulate long-term storage .

Advanced Research Questions

Q. How do electronic effects of the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromine atom acts as a leaving group, enabling palladium-catalyzed couplings. However, steric hindrance from the methyl group and the benzodioxepine ring may reduce catalytic efficiency. Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) and bases (K₂CO₃ vs. CsF) in toluene/ethanol mixtures. Monitor reaction progress via F NMR if fluorinated partners are used. Computational modeling (DFT) can predict transition-state barriers for coupling sites .

Q. What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?

- Methodological Answer : Patent literature describes its potential as a phosphodiesterase (PDE) inhibitor , but some studies report low activity in enzymatic assays. To resolve contradictions:

- Validate assay conditions (e.g., ATP concentration, pH, and enzyme isoforms).

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly.

- Compare with structural analogs (e.g., 3-methylidene derivatives ) to identify critical pharmacophores.

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using PDE crystal structures (PDB: 3BGL). Apply QM/MM simulations to model bromine’s electronic effects on binding. Validate predictions with mutagenesis studies on key residues (e.g., Phe456 in PDE4). Use MD simulations (>100 ns) to assess stability of ligand-protein complexes .

Contradiction Analysis & Experimental Design

Q. Why do synthetic yields vary significantly across literature reports, and how can reproducibility be improved?

- Analysis : Variations arise from differences in bromination agents (e.g., NBS vs. Br₂) and solvent purity. Trace moisture can deactivate catalysts.

- Design : Standardize anhydrous conditions (Schlenk line), use fresh solvents (distilled over CaH₂), and report detailed procedural metadata (e.g., stirring rate, exact stoichiometry). Compare yields under controlled DOE (Design of Experiments) frameworks .

Q. How does the methyl group’s position affect the compound’s conformational dynamics in solution?

- Methodological Answer : Use dynamic NMR (VT-NMR) to study ring-flipping kinetics in the benzodioxepine scaffold. NOESY experiments reveal spatial proximity between the methyl group and adjacent protons. Compare with DFT-optimized structures to correlate experimental and theoretical energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.